A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is designed to serve as a practical resource for researchers and professionals in drug development and chemical analysis, offering detailed spectral interpretation, a robust experimental protocol, and insights into the structural elucidation of this complex molecule.
Introduction: The Significance of (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate
(R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate is a chiral building block of significant interest in medicinal chemistry. Its structure, incorporating a difluorinated phenyl ring, imparts unique electronic and lipophilic properties that can enhance the pharmacological profile of drug candidates. Accurate and unambiguous structural confirmation is paramount in the synthesis of such intermediates. NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular framework, connectivity, and stereochemistry. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed rationale for the expected chemical shifts and coupling constants based on established principles and data from analogous structures.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate. These predictions are based on the analysis of structurally related compounds and established NMR principles.[1][2][3][4] The exact chemical shifts can be influenced by the solvent and concentration.[5][6][7]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| ~7.00-6.85 | m | 3H | Ar-H | |
| ~6.50 | d | 1H | NH | ~8.0 |
| ~4.85 | q | 1H | α-CH | ~7.5, ~5.5 |
| ~3.75 | s | 3H | OCH ₃ | |
| ~3.15 | m | 2H | β-CH ₂ | |
| ~2.00 | s | 3H | COCH ₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~171.5 | C =O (ester) |
| ~169.8 | C =O (amide) |
| ~158.5 (dd, ¹JCF ≈ 245 Hz) | C -F |
| ~156.0 (dd, ¹JCF ≈ 243 Hz) | C -F |
| ~128.0 (dd) | Ar-C |
| ~116.5 (dd) | Ar-C H |
| ~115.0 (dd) | Ar-C H |
| ~114.0 (dd) | Ar-C H |
| ~52.5 | OC H₃ |
| ~52.0 | α-C H |
| ~36.0 | β-C H₂ |
| ~23.0 | COC H₃ |
In-Depth Spectral Interpretation
¹H NMR Spectrum Analysis
The proton NMR spectrum provides a wealth of information regarding the connectivity of the molecule.
-
Aromatic Region (δ 7.00-6.85 ppm): The three protons on the difluorophenyl ring will appear as a complex multiplet. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms. The splitting pattern will be complex due to both homo- and heteronuclear (H-F) coupling.[8][9][10]
-
Amide Proton (δ ~6.50 ppm): The amide (NH) proton typically appears as a doublet due to coupling with the adjacent α-proton. Its chemical shift can be highly variable and is dependent on solvent, temperature, and concentration due to its involvement in hydrogen bonding.[5][11]
-
α-Proton (δ ~4.85 ppm): This proton, attached to the chiral center, is expected to be a quartet (or more accurately, a doublet of doublets) due to coupling with the amide proton and the two diastereotopic β-protons.
-
Methyl Ester Protons (δ ~3.75 ppm): The three protons of the methyl ester group will appear as a sharp singlet, as there are no adjacent protons to couple with.
-
β-Protons (δ ~3.15 ppm): The two protons on the β-carbon are diastereotopic due to the adjacent chiral center. They will couple with the α-proton and with each other, resulting in a complex multiplet.
-
Acetyl Protons (δ ~2.00 ppm): The three protons of the acetyl group will appear as a distinct singlet.
¹³C NMR Spectrum Analysis
The carbon NMR spectrum complements the proton data by providing information on the carbon framework.
-
Carbonyl Carbons (δ ~171.5 and ~169.8 ppm): The two carbonyl carbons of the ester and amide groups will appear in the downfield region of the spectrum.[2][12]
-
Aromatic Carbons (δ ~158.5-114.0 ppm): The carbons of the difluorophenyl ring will show characteristic splitting due to coupling with the directly attached fluorine atoms (¹JCF) and through multiple bonds (²JCF, ³JCF). The carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF ≈ 240-250 Hz).[13][14][15]
-
Aliphatic Carbons (δ ~52.5-23.0 ppm): The chemical shifts of the methoxy, α-carbon, β-carbon, and acetyl methyl carbon are in the expected upfield region.
Experimental Protocol for NMR Data Acquisition
This section outlines a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra. The synthesis of related amino acid esters has been previously described and can be adapted.[16][17]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for this type of compound. However, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may improve the resolution of the amide proton signal.[7] It is crucial to use a high-purity NMR solvent to minimize solvent-related artifacts.[18]
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Instrument Parameters
The following parameters are recommended for a 500 MHz NMR spectrometer:
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
2D NMR Experiments
To unambiguously assign all proton and carbon signals, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.[19]
Visualization of Molecular Structure and Workflow
To aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.
Figure 1: Molecular structure of (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate.
Figure 2: A typical workflow for NMR-based structural elucidation.
Conclusion
This technical guide provides a detailed framework for the ¹H and ¹³C NMR analysis of (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate. While the provided spectral data are predictive, they are grounded in established principles and data from closely related structures, offering a reliable reference for researchers. The outlined experimental protocol provides a robust methodology for obtaining high-quality NMR data, which, in conjunction with 2D NMR techniques, will enable unambiguous structural confirmation of this important synthetic intermediate.
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